molecular formula C3H2IN3O2 B2770533 3-Iodo-4-nitro-1H-pyrazole CAS No. 1395443-08-9

3-Iodo-4-nitro-1H-pyrazole

Cat. No.: B2770533
CAS No.: 1395443-08-9
M. Wt: 238.972
InChI Key: AHUVQFQJTKBFOI-UHFFFAOYSA-N
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Description

3-Iodo-4-nitro-1H-pyrazole (CAS 1395443-08-9) is a high-value heterocyclic building block extensively used in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C₃H₂IN₃O₂ and a molecular weight of 238.97 g/mol, is characterized by its high purity of ≥98% . Its molecular structure incorporates two highly versatile functional groups: an iodine atom at the 3-position and a nitro group at the 4-position of the pyrazole ring. The iodine atom makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Sonogashira couplings, to create more complex molecular architectures . This reactivity is pivotal for synthesizing novel compounds for biological screening. Research into structurally similar nitro-pyrazole derivatives has demonstrated significant pharmacological potential, including notable antidepressant activity in pre-clinical models . Furthermore, other pyrazole-based scaffolds have shown promising antioxidant and antiproliferative activities in biochemical assays, indicating the potential of this chemotype in developing therapeutics for conditions related to oxidative stress and oncology . As a versatile synthetic intermediate, this compound is a critical reagent for constructing diverse chemical libraries. It is supplied with the specification "For research and further manufacturing use only, not for direct human use" . Researchers should handle this product with care, noting it is classified as a dangerous good (Hazard Class 6.1) and carries the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Appropriate safety protocols and personal protective equipment should always be used.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2IN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUVQFQJTKBFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 4 Nitro 1h Pyrazole and Its Precursors

Direct Nitration of Iodopyrazoles

One viable route to 3-iodo-4-nitro-1H-pyrazole involves the nitration of an appropriate iodopyrazole precursor. This process hinges on the principles of electrophilic aromatic substitution, where the pyrazole (B372694) ring acts as the nucleophile.

Electrophilic Nitration Strategies

The standard method for nitrating aromatic and heteroaromatic systems involves treatment with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comunacademy.com This combination, often termed "mixed acid," generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is the active nitrating agent. masterorganicchemistry.com The reaction proceeds when the π-electron system of the pyrazole ring attacks the nitronium ion, forming a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity. unacademy.com

Alternative nitrating systems can also be employed, sometimes offering milder conditions or different selectivity. For instance, nitration of pyrazoles can be achieved using concentrated nitric acid in trifluoroacetic anhydride. Another approach involves ipso-nitration, where a substituent at the 4-position of the pyrazole ring is replaced by a nitro group. This has been demonstrated as a pathway to synthesize 4-nitropyrazoles from polyiodinated pyrazole precursors. researchgate.net

Influence of Reaction Conditions on Product Distribution

The outcome of the nitration of iodopyrazoles is highly dependent on the specific reaction conditions. Factors such as temperature, reaction time, and the concentration and ratio of the acidic components can significantly influence the yield and the regioselectivity of the reaction. For strongly activated rings, nitration can sometimes proceed with dilute nitric acid alone, but this can also lead to oxidative decomposition and the formation of tarry by-products if not controlled. libretexts.org

Careful control of the reaction temperature is crucial to prevent over-reaction or decomposition. For example, in the synthesis of acetanilide, a related aromatic amide, nitration is conducted at low temperatures (e.g., 5 °C) to achieve a high yield of the desired para-nitro product. libretexts.org The choice of solvent and the presence of activating or deactivating groups on the pyrazole ring will also dictate the optimal conditions for achieving the desired 3-iodo-4-nitro substitution pattern.

Halogenation of Nitropyrazoles

An alternative and often more regioselective approach is the direct iodination of a nitropyrazole precursor, such as 4-nitro-1H-pyrazole. This method circumvents potential challenges with controlling the position of nitration on an already halogenated ring.

Regioselective Iodination Techniques

The direct introduction of iodine onto a pyrazole ring that is deactivated by a nitro group presents a significant chemical challenge. Standard oxidative iodination methods, such as using a system of iodine (I₂), iodic acid (HIO₃), and sulfuric acid (H₂SO₄), have proven to be ineffective for the iodination of 4-nitropyrazole. researchgate.net Electrophilic substitution on the pyrazole ring typically occurs at the 4-position unless it is already occupied. researchgate.net

However, highly regioselective methods have been developed. For instance, C-5 halogenation can be achieved by using N-substituted pyrazole anions. researchgate.net More advanced techniques, such as those utilizing ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of molecular iodine, have been shown to be highly regioselective for the C(4) iodination of certain 1-aryl-3-CF₃-pyrazoles. nih.gov The development of specific reagents is key to overcoming the deactivating effect of the nitro group and directing the iodine to the desired position.

Utilization of Iodine Monochloride and Silver Salts

A breakthrough in the direct iodination of deactivated nitropyrazoles was achieved using a reagent system generated from iodine monochloride (ICl) and silver sulfate (B86663) (Ag₂SO₄) in sulfuric acid. researchgate.net This combination proves effective for iodinating substrates like 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole under mild conditions, a feat not achievable with previous methods. researchgate.net Silver salts, in general, activate molecular iodine by forming insoluble silver iodide, which generates a more potent electrophilic iodine species. nih.gov

This ICl/Ag₂SO₄ system successfully iodinates 1-methyl-3-nitropyrazole to yield 4-iodo and 4,5-diiodo derivatives. researchgate.net The reaction proceeds smoothly at room temperature (20°C), demonstrating a significant improvement over methods that require harsh conditions and still fail to produce the desired product. researchgate.net

SubstrateReagent SystemConditionsProduct(s)YieldReference
1-Methyl-3-nitropyrazoleICl/Ag₂SO₄ in H₂SO₄20°C, 10 min4-Iodo-1-methyl-3-nitropyrazole85% researchgate.net
1-Methyl-3-nitropyrazoleICl/Ag₂SO₄ in H₂SO₄20°C, 3.5 h4,5-Diiodo-1-methyl-3-nitropyrazole82% researchgate.net
1-Methyl-4-nitropyrazoleICl/Ag₂SO₄ in H₂SO₄20°C, 1 h5-Iodo-1-methyl-4-nitropyrazole80% researchgate.net

Cyclocondensation Approaches for Pyrazole Ring Formation

Instead of functionalizing a pre-formed pyrazole, the target molecule's core structure can be built through cyclocondensation reactions. This synthetic strategy involves constructing the heterocyclic ring from acyclic components that already contain some of the required functional groups or substituents that can be readily converted to them.

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This approach allows for the introduction of various substituents onto the pyrazole ring based on the choice of starting materials. beilstein-journals.org

More contemporary methods have expanded the scope of cyclocondensation. For example, multicomponent reactions can generate pyrazoles in a one-pot fashion. One such process involves the reaction of enaminones, hydrazine, and aryl halides under copper catalysis to form 1,3-substituted pyrazoles. beilstein-journals.org Another strategy is the [3+2] cycloaddition of in-situ generated diazo compounds with alkynes. organic-chemistry.org These methods offer efficient pathways to highly substituted pyrazoles, which can then be further functionalized to yield the desired this compound. nih.gov

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The Knorr synthesis is the most prevalent and classic method for forming the pyrazole ring, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org This reaction serves as a primary route to the pyrazole core, which can then be further modified to produce derivatives such as this compound. The process involves the reaction of a 1,3-dielectrophile (the dicarbonyl compound) with a dinucleophile (the hydrazine). researchgate.net

The reaction mechanism proceeds through the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, forming a hydrazone or a related intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event, which leads to the formation of the aromatic pyrazole ring. cdnsciencepub.com The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. rsc.orgmdpi.com

Regioisomeric Considerations in Pyrazole Ring Synthesis

A significant challenge in the Knorr pyrazole synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, such as methylhydrazine. nih.govbeilstein-journals.org In these cases, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to the formation of a mixture of two regioisomers. nih.govbeilstein-journals.org For instance, the reaction of an unsymmetrical diketone with hydrazine can produce both a 3-substituted and a 5-substituted pyrazole.

N-Protection Strategies in Synthesis

For many subsequent functionalization reactions, particularly those involving organometallic reagents or strong bases, the acidic N-H proton of the pyrazole ring must be protected. researchgate.netarkat-usa.org This prevents unwanted side reactions and allows for precise chemical modifications at other positions on the ring.

Application of Ethoxyethyl (EtOEt) Protecting Group

The 1-(1-ethoxyethyl) (EtOEt) group is a frequently used protecting group for the pyrazole N-H bond. researchgate.netarkat-usa.org It is readily introduced by reacting the N-H pyrazole with ethyl vinyl ether, typically in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA). arkat-usa.org This reaction is often performed in a solvent like dichloromethane. arkat-usa.org The EtOEt group is advantageous because it is stable under various conditions, including those used for palladium-catalyzed cross-coupling reactions.

The protection of this compound with ethyl vinyl ether yields 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole. arkat-usa.org This protection strategy has been successfully applied to a range of substituted iodo-pyrazoles, often resulting in good to excellent yields. researchgate.netresearchgate.net

Starting MaterialProductYield (%)
This compound1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole77
3,4-Diiodo-1H-pyrazole1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole78
4-Bromo-3-iodo-1H-pyrazole1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole78

This table presents selected yields for the N-protection of various iodo-pyrazoles with an ethoxyethyl group. researchgate.net

One interesting aspect of this protection reaction, particularly with polysubstituted pyrazoles, is the potential for the migration of the EtOEt group under acidic conditions to form the most thermodynamically stable isomer. arkat-usa.org

Comparative Analysis of Protecting Group Stability and Efficiency

The choice of protecting group is critical for the success of a multi-step synthesis. While several N-protecting groups exist for pyrazoles, their stability can vary significantly depending on the subsequent reaction conditions. For instance, the tert-butoxycarbonyl (Boc) group has been found to be unstable during certain palladium-catalyzed cross-coupling reactions and during analysis by GC-MS. umich.edu This instability led researchers to favor the more robust EtOEt group for these applications. umich.edu

The EtOEt group offers a good balance of stability and ease of removal. It can be cleaved under mild acidic conditions, which are often compatible with many functional groups present in complex molecules. researchgate.net In contrast to the thermal isomerization that can be observed with tetrahydropyranyl (THP) protected pyrazoles, the EtOEt group provides reliable protection for subsequent modifications like cross-coupling and ortho-lithiation reactions. rsc.org

Advanced Catalytic Synthesis Routes

To introduce further chemical diversity, advanced catalytic methods are employed. These reactions are crucial for building more complex molecular architectures based on the pyrazole scaffold.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of heterocyclic compounds, including pyrazoles. ktu.edu Halogenated pyrazoles, such as 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, are excellent substrates for these reactions. arkat-usa.org

The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been successfully applied to N-protected 3-iodo-1H-pyrazole derivatives. researchgate.netarkat-usa.org These reactions are typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (CuI) and a base like triethylamine (B128534) (TEA).

However, the reactivity of the pyrazole substrate in these couplings is highly dependent on the nature of its substituents. It has been observed that 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives bearing strongly electron-withdrawing groups, such as a nitro or ethoxycarbonyl group at the 4-position, can be unreactive under standard Sonogashira conditions. For example, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole failed to react with phenylacetylene (B144264) under these conditions. arkat-usa.org In contrast, its isomer, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, reacted successfully. This highlights the profound electronic influence that substituents have on the outcome of palladium-catalyzed cross-coupling reactions.

Pyrazole SubstratePhenylacetylene Coupling Outcome
1-(1-Ethoxyethyl)-3-iodo-4-nitro -1H-pyrazoleNo Reaction
1-(1-Ethoxyethyl)-3-iodo-4-ethoxycarbonyl -1H-pyrazoleNo Reaction
1-(1-Ethoxyethyl)-4-iodo-3-nitro -1H-pyrazoleSuccessful Coupling
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazoleSuccessful Coupling (63% Yield)

This table illustrates the impact of substituents on the Sonogashira cross-coupling of iodo-pyrazoles.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer an alternative to palladium-based methods for functionalizing organic molecules nih.gov. These transformations are particularly relevant for forming C-O bonds. The direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been achieved through a CuI-catalyzed coupling protocol nih.govmdpi.com.

The optimal conditions for this transformation involve using an excess of the alcohol, potassium t-butoxide as the base, and a catalytic system of CuI with a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) nih.gov. The reactions are often accelerated by microwave irradiation nih.govmdpi.com. This methodology provides a direct route to 4-alkoxypyrazoles, which can be valuable precursors for more complex structures nih.gov.

Table 3: CuI-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols

Iodopyrazole Alcohol Catalyst System Base Conditions Yield Reference
1-Trityl-4-iodo-1H-pyrazole Isopropanol CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) t-BuOK 130 °C, 1 h, MW 91% nih.gov
1-Trityl-4-iodo-1H-pyrazole n-Butanol CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) t-BuOK 130 °C, 1 h, MW 89% nih.gov

Transition Metal-Free Approaches

Synthesizing the pyrazole core without the use of transition metals often involves cycloaddition reactions. A regioselective synthesis of 3,4-disubstituted-1H-pyrazoles can be accomplished through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes rsc.org. This method proceeds under mild conditions and allows for the construction of the pyrazole ring, which can then be further functionalized to produce compounds like this compound.

Furthermore, the synthesis of key precursors such as 4-nitropyrazole can be achieved via direct nitration of pyrazole using a mixture of nitric and sulfuric acids, a process that does not require a transition metal catalyst guidechem.com. This approach provides a foundational method for accessing the nitropyrazole scaffold before subsequent iodination or coupling reactions.

Reactivity and Mechanistic Investigations of 3 Iodo 4 Nitro 1h Pyrazole Derivatives

Electronic Effects of Nitro and Iodo Substituents on Reactivity

The presence of both a nitro (-NO2) group and an iodine (-I) atom on the pyrazole (B372694) ring has profound effects on its chemical reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution and activates it for nucleophilic attack. Conversely, the iodo substituent has a dual electronic nature; it is deactivating due to its electron-withdrawing inductive effect but can also donate electron density through a resonance effect.

The interplay of these electronic effects governs the regioselectivity of reactions. For instance, in N-substitution reactions of 3-nitropyrazole, the electronic effect of the nitro group plays a major role in determining the regioselectivity. sci-hub.st The electron-withdrawing nature of the substituents can also influence the acidity of the pyrrole-like NH group in N-unsubstituted pyrazoles. nih.gov In the context of transition metal-catalyzed reactions, the electronic nature of the substituents on the pyrazole ring can significantly impact the magnetic properties of the resulting complexes. gwu.edu

SubstituentInductive EffectResonance EffectOverall Effect on Ring
Nitro (-NO2)Strong electron-withdrawingStrong electron-withdrawingStrong deactivation
Iodo (-I)Electron-withdrawingWeak electron-donatingDeactivation

Nucleophilic Substitution Reactions

The electron-deficient nature of the 3-iodo-4-nitro-1H-pyrazole ring, enhanced by the strong electron-withdrawing nitro group, makes it susceptible to nucleophilic substitution reactions. The iodine atom at the 3-position can be displaced by various nucleophiles. Studies on related 4-halonitro-pyrazolecarboxylic acids have shown that reactions with arylamines in the presence of a copper catalyst can lead to the formation of 4-arylamino substituted products. osti.gov This suggests that similar substitutions could be feasible for this compound.

The general mechanism for nucleophilic aromatic substitution (SNAr) on this system would involve the attack of a nucleophile on the electron-deficient carbon atom bearing the iodine, followed by the departure of the iodide ion. The rate of this reaction is significantly enhanced by the presence of the strongly deactivating nitro group at the 4-position.

Electrophilic Substitution Pathways

Electrophilic substitution on the pyrazole ring typically occurs at the 4-position. arkat-usa.orgresearchgate.net However, in this compound, the 4-position is already substituted. The strong deactivating effect of the nitro group makes further electrophilic substitution on the ring challenging. Any potential electrophilic attack would likely be directed to the nitrogen atoms of the pyrazole ring, such as in N-alkylation or N-arylation reactions. sci-hub.st For N-unsubstituted pyrazoles, protection of the N-H group is often necessary before carrying out other reactions, such as cross-coupling. arkat-usa.orgresearchgate.net

C-H Functionalization and Activation Strategies

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, which provides a more atom-economical approach to creating complex molecules. rsc.org For nitroarenes, the nitro group can act as a directing group for regioselective C-H functionalization reactions, typically at the ortho-position. rsc.org In the case of 4-nitropyrazoles, a guided transition-metal-catalyzed arylation has been developed for the regioselective functionalization at the 5-position. acs.org This strategy could potentially be applied to this compound to introduce substituents at the C5-position. Such reactions often proceed via a transition-metal-catalyzed mechanism, offering a powerful tool for the late-stage functionalization of the pyrazole scaffold.

Intramolecular Cyclization Reactions Involving Pyrazole Derivatives

Pyrazole derivatives are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. For instance, pyrazole derivatives bearing appropriate functional groups can undergo intramolecular nitrile oxide cycloaddition to form novel fused ring systems. nih.gov While specific examples involving this compound are not prevalent in the searched literature, its derivatives, after suitable modification, could potentially serve as substrates for such cyclizations. For example, the iodine at the 3-position could be replaced via a cross-coupling reaction to introduce a side chain capable of undergoing intramolecular cyclization.

Rearrangement Reactions and Isomerization Processes

Rearrangement and isomerization are important processes in pyrazole chemistry. For instance, during the protection of the N-H group of disubstituted 1H-pyrazoles with ethyl vinyl ether in acidic conditions, migration of the protecting group can occur, leading to a mixture of isomers. researchgate.net In the context of 3(5)-substituted pyrazoles, annular prototropic tautomerism is a key phenomenon where the proton on the nitrogen atom can migrate between the two nitrogen atoms, leading to two different tautomeric forms. nih.gov The equilibrium between these tautomers is influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov

Derivatization and Further Functionalization of the Pyrazole Nucleus

Transformation of Nitro Group to Other Functionalities (e.g., amine reduction)

The nitro group at the C4 position of the pyrazole (B372694) ring is a versatile functional handle that can be transformed into a range of other substituents, most notably an amino group. The reduction of the nitro group to an amine is a common and crucial transformation, as the resulting aminopyrazole is a valuable building block for the synthesis of various biologically active compounds and fused heterocyclic systems.

A variety of reducing agents and conditions have been employed for the reduction of nitroarenes and nitroheteroarenes, and these methods are applicable to 3-iodo-4-nitro-1H-pyrazole. Catalytic hydrogenation is a widely used method, often employing palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas. This method is generally efficient and clean, affording the corresponding 4-amino-3-iodo-1H-pyrazole in good yields. Other catalytic systems, such as those based on platinum or nickel, can also be utilized.

For reductions in the laboratory setting, chemical reducing agents are frequently employed. A classic method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These reactions proceed through a series of single electron transfers from the metal to the nitro group. Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄), which offers a milder alternative for the reduction of nitro groups.

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. For instance, milder reducing agents may be preferred to avoid the reduction of the iodo-substituent. The resulting 4-amino-3-iodo-1H-pyrazole can then serve as a precursor for further derivatization, such as diazotization followed by substitution, or acylation to form amides.

Table 1: Common Reagents for the Reduction of Nitroarenes to Anilines

Reagent/CatalystConditionsNotes
H₂, Pd/CHydrogen gas, solvent (e.g., ethanol, ethyl acetate)Common and efficient catalytic hydrogenation method.
Fe, HClAcidic aqueous solutionClassical and cost-effective reduction method.
Sn, HClAcidic aqueous solutionAnother classical method for nitro group reduction.
Na₂S₂O₄Aqueous or biphasic solvent systemMilder reducing agent, useful for sensitive substrates.
Zn, NH₄ClAqueous solutionMild reduction conditions.

Beyond reduction to an amine, the nitro group can potentially undergo other transformations, although these are less commonly reported for this specific pyrazole derivative. These could include partial reduction to a hydroxylamine (B1172632) or nitroso derivative, or participation in cycloaddition reactions.

Introduction of Diverse Carbon-Carbon Bonds via Cross-Coupling

The iodine atom at the C3 position of this compound serves as an excellent handle for the introduction of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Alkenylation of this compound can be achieved through the Heck reaction. This reaction involves the palladium-catalyzed coupling of the iodo-pyrazole with an alkene. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and stereoselectivity. While specific examples for this compound are not extensively documented, the general principles of the Heck reaction on iodo-heterocycles are applicable. The reaction would be expected to yield 3-alkenyl-4-nitro-1H-pyrazoles, providing a route to compounds with extended conjugation.

Arylation of this compound can be accomplished via the Suzuki-Miyaura coupling reaction. This versatile reaction couples the iodo-pyrazole with an aryl or heteroaryl boronic acid or its ester in the presence of a palladium catalyst and a base. The Suzuki coupling is known for its high tolerance of various functional groups, making it a suitable choice for the functionalization of this substituted pyrazole. The reaction would lead to the formation of 3-aryl-4-nitro-1H-pyrazoles, which are of interest in medicinal chemistry and materials science. The reactivity of the N-unprotected pyrazole in these cross-coupling reactions can sometimes be an issue due to its potential to act as a ligand for the palladium catalyst. Therefore, N-protection is often employed to ensure efficient coupling.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersKey ReagentsProduct Type
Heck ReactionIodo-pyrazole + AlkenePd(0) catalyst, phosphine ligand, base3-Alkenyl-4-nitropyrazole
Suzuki-Miyaura CouplingIodo-pyrazole + Arylboronic acidPd(0) catalyst, phosphine ligand, base3-Aryl-4-nitropyrazole

Alkynylation of this compound can be attempted using the Sonogashira coupling reaction. This reaction involves the palladium-catalyzed coupling of the iodo-pyrazole with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base. However, studies on a closely related compound, 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, have shown it to be unreactive under various Sonogashira cross-coupling conditions. uniovi.esnih.gov This lack of reactivity is attributed to the electronic properties of the pyrazole ring, which are influenced by the strongly electron-withdrawing nitro group. In contrast, the isomeric 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole was reported to undergo Sonogashira coupling, highlighting the significant impact of substituent positioning on the reactivity of the pyrazole core. uniovi.es

Heteroaryl coupling can also be achieved through Suzuki-Miyaura or Stille coupling reactions, where the coupling partner is a heteroaryl boronic acid or a heteroaryl stannane, respectively. These reactions would introduce a heteroaromatic ring at the C3 position of the pyrazole, leading to the formation of biheterocyclic systems. The success of these couplings would again depend on the electronic nature of the pyrazole and the chosen reaction conditions. Given the challenges observed with Sonogashira coupling, careful optimization of the catalyst system and reaction parameters would be crucial for achieving successful heteroaryl coupling.

N-Substitution Reactions and Regiocontrol

The pyrazole ring of this compound possesses two nitrogen atoms, both of which are, in principle, susceptible to substitution. The regioselectivity of N-substitution is a critical aspect in the synthesis of pyrazole derivatives, as the position of the substituent can significantly influence the molecule's properties and biological activity.

N-Alkylation of this compound can be achieved by reacting it with an alkylating agent, such as an alkyl halide or a sulfate (B86663), in the presence of a base. The reaction can lead to a mixture of two regioisomers: 1-alkyl-3-iodo-4-nitropyrazole and 1-alkyl-5-iodo-4-nitropyrazole (which is the same as 1-alkyl-3-iodo-4-nitropyrazole due to tautomerism in the starting material, but substitution at the other nitrogen would lead to 1-alkyl-5-iodo-4-nitropyrazole). The ratio of these isomers is influenced by several factors, including the nature of the substituent at C3 and C5, the steric bulk of the alkylating agent, and the reaction conditions (solvent, temperature, and base). Generally, alkylation at the less sterically hindered nitrogen is favored.

N-Arylation can be accomplished through methods such as the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. The Ullmann reaction typically involves heating the pyrazole with an aryl halide in the presence of a copper catalyst and a base. The Buchwald-Hartwig reaction offers a milder alternative, using a palladium catalyst and a suitable phosphine ligand. Similar to alkylation, arylation can also result in a mixture of regioisomers, with the regiochemical outcome being dependent on the steric and electronic factors of both the pyrazole and the arylating agent.

When the N-substituent being introduced is chiral, or when a chiral auxiliary is used, the N-substitution reaction can proceed with stereoselectivity. The synthesis of chiral N-substituted pyrazoles is of significant interest in medicinal chemistry, as the stereochemistry of the N-substituent can have a profound impact on the biological activity of the molecule.

For instance, the use of a chiral alkylating agent can lead to the formation of a diastereomeric mixture of N-alkylated pyrazoles, which may be separable by chromatography. Alternatively, asymmetric catalysis can be employed to achieve enantioselective N-alkylation or N-arylation. While specific studies on the stereochemical aspects of N-substitution of this compound are limited, the general principles of asymmetric synthesis are applicable. The development of stereoselective methods for the N-functionalization of this pyrazole derivative would open up avenues for the synthesis of novel chiral compounds with potential applications in various fields.

Selective Introduction of Chalcogenide Moieties (e.g., Selenation)

The introduction of chalcogenide moieties, particularly selenium, into the pyrazole nucleus represents a significant avenue for the derivatization of "this compound". Research in this area has largely focused on the direct functionalization of C-H bonds of the pyrazole ring, a strategy that is heavily influenced by the electronic nature of the substituents present.

Detailed research has demonstrated a one-pot, copper-catalyzed direct C-H arylselenation of 4-nitro-pyrazoles. nih.govhelsinki.finih.gov This methodology facilitates the formation of unsymmetrical heteroaryl selenides by reacting a nitro-substituted pyrazole with elemental selenium and an aryl iodide. nih.govhelsinki.finih.gov The presence of the nitro group at the 4-position has been identified as crucial for the activation of the C-H bond, specifically at the C(5) position of the pyrazole ring. nih.govhelsinki.fi

In a typical reaction, a 4-nitropyrazole derivative is treated with an aryl iodide and elemental selenium in the presence of a copper catalyst, such as copper(I) bromide, and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govhelsinki.fi The reaction proceeds via a three-component system where the selenation occurs exclusively at the C(5) position. nih.govhelsinki.fi This regioselectivity is a key feature of this transformation.

While direct substitution of the iodine atom at the C(3) position of "this compound" with a selenium nucleophile has not been extensively documented in the reviewed literature, the established C-H functionalization at the C(5) position presents a viable route for introducing selenium. This suggests that for "this compound", derivatization via selenation would likely yield a 3-iodo-4-nitro-5-arylselanyl-1H-pyrazole.

Other methodologies for the synthesis of selenium-containing pyrazoles include the iodine-mediated reaction of pyrazoles with diselenides, which results in 4-selanylpyrazoles through an electrophilic substitution mechanism. rsc.org Additionally, 4-selenocyanated pyrazoles can be synthesized from 4-unsubstituted pyrazoles using potassium selenocyanate (B1200272) (KSeCN) in the presence of a hypervalent iodine oxidant. nih.govbeilstein-journals.org Another synthetic strategy involves the construction of the pyrazole ring itself to incorporate the selenium moiety, for instance, through the cyclization of α,β-alkynic hydrazones in the presence of phenylselenyl chloride. mdpi.com

The table below summarizes the key findings for the copper-catalyzed direct C-H arylselenation of 4-nitropyrazoles, a reaction highly relevant to the potential functionalization of "this compound".

Starting Material (N-alkyl-4-nitropyrazole)Aryl IodideCatalyst / BaseSolventProductYield (%)
N-methyl-4-nitropyrazole4-IodotolueneCuBr / K₂CO₃DMSON-methyl-4-nitro-5-(p-tolylselanyl)pyrazole38
N-methyl-4-nitropyrazoleIodobenzeneCuBr / K₂CO₃DMSON-methyl-4-nitro-5-(phenylselanyl)pyrazole45
N-ethyl-4-nitropyrazole4-IodotolueneCuBr / K₂CO₃DMSON-ethyl-4-nitro-5-(p-tolylselanyl)pyrazole42
N-benzyl-4-nitropyrazole4-IodotolueneCuBr / K₂CO₃DMSON-benzyl-4-nitro-5-(p-tolylselanyl)pyrazole51

Isomeric Considerations and Regioselectivity in Pyrazole Functionalization

Tautomerism of 1H-Pyrazoles

The pyrazole (B372694) ring system is characterized by the presence of two adjacent nitrogen atoms, one of which is protonated in the neutral state. In unsymmetrically substituted 1H-pyrazoles, this leads to a phenomenon known as annular tautomerism, where the proton can reside on either of the two nitrogen atoms. This results in two distinct tautomeric forms which are typically in rapid equilibrium.

For a 3(5)-substituted pyrazole, the two possible tautomers are the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The equilibrium between these forms can be influenced by several factors, including the electronic nature of the substituents, the solvent, and temperature. For instance, in 3(5)-disubstituted-1H-pyrazoles containing ester and amide groups, the preferred tautomer is the one where the nitrogen with a lone pair is closer to the more electron-withdrawing substituent. nih.gov In the solid state, specific interactions such as hydrogen bonding can stabilize one tautomer over the other. nih.gov For example, studies on methyl 3-nitro-1H-pyrazole-5-carboxylate in the crystal state show that the ester group is at position 5, indicating the adoption of the T5 tautomer. nih.gov This rapid interconversion is a critical consideration in synthetic planning and structural analysis.

The tautomerism of 1H-pyrazoles is a subject of significant interest as the position of the hydrogen atom can be crucial for biological properties and applications in materials science. nih.gov Beyond annular tautomerism, other tautomeric forms can exist depending on the substituents. For example, pyrazoles with a hydroxyl group can exhibit keto-enol tautomerism, existing as either 1H-pyrazol-3-ols or 1,2-dihydro-3H-pyrazol-3-ones. nih.govresearchgate.net

Table 1: Annular Tautomerism in 3-Substituted-1H-Pyrazole

Tautomer A (3-substituted)Tautomer B (5-substituted)
Proton on N1Proton on N2
Substituent at C3Substituent at C5

Note: R represents a generic substituent.

Regioselectivity in Electrophilic Substitution at Pyrazole Ring

Pyrazoles are classified as electron-rich aromatic heterocycles, making them susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is a key aspect of their chemistry. Due to the electronic distribution within the ring, electrophilic attack occurs preferentially at the C4 position. nih.govimperial.ac.uk This position is the most nucleophilic and its substitution leads to the most stable cationic intermediate (Wheland intermediate). nih.gov

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -I, -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

In contrast to electrophilic attack at C4, nucleophilic attack on the pyrazole ring, which is less common unless the ring is activated by electron-withdrawing groups, tends to occur at the C3 and C5 positions. nih.gov The inherent reactivity of the C4 position is fundamental to the synthesis of compounds like 3-Iodo-4-nitro-1H-pyrazole, where a nitro group is located at this specific carbon.

Control of Regioisomer Formation in N-Alkylation and C-Functionalization

Achieving regiocontrol in the functionalization of pyrazoles is a significant synthetic challenge, particularly for unsymmetrical derivatives.

N-Alkylation: Direct N-alkylation of an N-unsubstituted pyrazole with an alkylating agent often results in a mixture of two regioisomers, with the alkyl group attached to either N1 or N2. mdpi.comsemanticscholar.orgbeilstein-journals.org The ratio of these isomers is dictated by both steric and electronic factors.

Steric Effects: The incoming alkyl group will preferentially bond to the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org For example, in the alkylation of 3-methyl-5-phenyl-1H-pyrazole, the major product results from alkylation at the nitrogen adjacent to the smaller methyl group rather than the bulkier phenyl group. mdpi.com

Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the product ratio. While traditional methods often require strong bases, newer methods have been developed using acid catalysts, which can also produce regioisomeric mixtures controlled by sterics. mdpi.comsemanticscholar.org

To achieve high regioselectivity, one common strategy is the use of a removable N-protecting group. This allows for the initial functionalization at a carbon position, followed by removal of the protecting group and subsequent selective N-functionalization.

C-Functionalization: While electrophilic substitution is naturally directed to the C4 position, introducing substituents at C3 or C5 often requires alternative strategies. Modern methods like transition-metal-catalyzed C-H functionalization have emerged as powerful tools for the direct and regioselective introduction of various functional groups onto the pyrazole core. rsc.org These methods can provide access to a wide range of substituted pyrazoles that are difficult to obtain through traditional cross-coupling reactions, which require pre-functionalized starting materials. rsc.org For instance, directing groups can be temporarily installed on the pyrazole nitrogen to guide a metal catalyst to a specific C-H bond (e.g., at C5), enabling its functionalization.

Di- and Tri-Substituted Pyrazole Isomers and their Synthetic Access

The synthesis of polysubstituted pyrazoles such as this compound requires multi-step strategies that carefully control the introduction of each substituent.

Synthetic Approaches:

Cyclocondensation: A classic and widely used method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov If the dicarbonyl compound is unsymmetrical, this reaction can lead to a mixture of regioisomeric pyrazoles. nih.gov

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile imine (as the 1,3-dipole) with an alkyne or alkene. nih.gov This approach can offer high regioselectivity in the construction of the pyrazole ring. nih.govrsc.org

Functionalization of a Pre-formed Pyrazole Ring: This is a common strategy for preparing specific isomers. The synthesis of this compound would likely follow this path. A plausible synthetic route could involve:

Nitration: Starting with 1H-pyrazole, electrophilic nitration would selectively install a nitro group at the C4 position to yield 4-nitro-1H-pyrazole.

N-Protection: To avoid side reactions at the nitrogen and to help direct subsequent steps, the NH group would be protected, for example, with an ethoxyethyl (EtOEt) group. arkat-usa.orgresearchgate.net

Directed Iodination: Introduction of iodine at the C3 position would then be carried out. This can be a challenging step and may require specific iodinating agents and conditions, potentially involving metal-halogen exchange or directed lithiation.

Deprotection: Finally, removal of the N-protecting group would yield the target compound, this compound.

The synthesis of related compounds, such as 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole and other substituted 3-iodo-1H-pyrazole derivatives, has been reported, demonstrating the feasibility of accessing this substitution pattern. arkat-usa.orgresearchgate.netumich.edu

Table 2: Summary of Synthetic Strategies for Substituted Pyrazoles

Synthetic MethodDescriptionRegioselectivity
Cyclocondensation Reaction of a 1,3-dicarbonyl with a hydrazine.Can be low for unsymmetrical precursors, leading to isomeric mixtures. nih.gov
1,3-Dipolar Cycloaddition Reaction of a nitrile imine with an alkyne/alkene.Often provides high and predictable regioselectivity. nih.govorganic-chemistry.org
Ring Functionalization Stepwise introduction of substituents onto a pyrazole core.Regioselectivity is controlled by the inherent reactivity of the ring (C4 for electrophiles) and the use of protecting/directing groups.

Computational and Theoretical Studies on 3 Iodo 4 Nitro 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become a standard method for the geometry optimization and structural analysis of pyrazole (B372694) derivatives. researchgate.netresearchgate.net By applying functionals such as B3LYP with basis sets like 6-311+G(d,p), a detailed picture of the molecule's three-dimensional structure can be obtained. These calculations predict key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

For 3-Iodo-4-nitro-1H-pyrazole, DFT calculations would confirm the planarity of the pyrazole ring. The strong electron-withdrawing nature of the nitro group and the steric influence of the iodine atom are expected to cause minor distortions in the ring geometry compared to unsubstituted pyrazole. mdpi.com The orientation of the nitro group relative to the pyrazole ring is a critical parameter determined through these calculations, revealing the extent of conjugation and steric hindrance. Theoretical calculations for related 4-halogenated pyrazoles have shown excellent agreement with crystallographic data, validating the predictive power of this approach. mdpi.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations.
ParameterPredicted Value
Bond Length (C3-I)~2.08 Å
Bond Length (C4-Nnitro)~1.45 Å
Bond Length (N1-N2)~1.35 Å
Bond Angle (I-C3-N2)~128.5°
Bond Angle (C3-C4-Nnitro)~123.0°
Dihedral Angle (C5-C4-Nnitro-O)~0° / 180°

Prediction of Regioselectivity via Computational Modeling

Computational modeling is a powerful tool for predicting the regioselectivity of chemical reactions. rsc.org For substituted pyrazoles, reactivity is heavily influenced by the electronic nature of the substituents on the ring. nih.gov In this compound, the powerful electron-withdrawing nitro group at the C4 position and the iodine atom at the C3 position significantly modulate the electron density distribution around the ring.

DFT-based reactivity descriptors, such as Fukui functions or calculated atomic partial charges, can identify the most probable sites for electrophilic and nucleophilic attack. nih.gov The unique properties of pyrazoles generally lead to electrophilic substitution at the C4 position; however, since this position is already occupied and deactivated by a nitro group, this pathway is unlikely. nih.gov Nucleophilic attacks are predicted to occur at the electron-deficient C3 and C5 positions. nih.gov Computational analysis can quantify the electrophilicity of these carbon centers, predicting that a nucleophile would preferentially attack the carbon atom with the most positive partial charge, guiding synthetic strategies.

Table 2: Calculated Mulliken Atomic Charges for Predicting Regioselectivity.
AtomPredicted Partial Charge (a.u.)Predicted Reactivity
N1-0.25Site for protonation/alkylation
N2-0.10-
C3+0.15Susceptible to nucleophilic attack
C4+0.30Highly electron-deficient
C5+0.05Susceptible to nucleophilic attack

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. researchgate.net Computational methods provide quantitative insights into this structure through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the presence of the nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. nih.gov Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. researchgate.netunar.ac.id In the MEP of this compound, negative potential (red/yellow) would be concentrated on the oxygen atoms of the nitro group, indicating the primary sites for electrophilic attack, while positive potential (blue) would be located around the pyrazole ring protons and near the C3/C5 positions, highlighting their susceptibility to nucleophiles. unar.ac.id

Table 3: Calculated Electronic Properties of this compound.
PropertyPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-3.5 eV
HOMO-LUMO Gap (ΔE)4.0 eV
Dipole Moment4.5 D

Spectroscopic Property Simulations (e.g., NMR, MS)

Computational chemistry provides indispensable tools for the prediction and interpretation of spectroscopic data. researchgate.net The simulation of Nuclear Magnetic Resonance (NMR) spectra using the Gauge-Independent Atomic Orbital (GIAO) method is a well-established DFT application. gaussian.comnih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts.

Table 4: Comparison of Experimental and Simulated NMR Chemical Shifts (δ, ppm).
NucleusExperimental (N-protected analog) arkat-usa.orgSimulated (Parent Compound)
C5-H8.33~8.40
C390.1~92.0
C4127.5~128.0
C5139.4~140.0

Reaction Mechanism Elucidation through Computational Chemistry

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. iciq.org By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. This allows for the calculation of activation energy barriers (ΔG‡), providing a kinetic understanding of the reaction.

A compelling case for this compound is its observed lack of reactivity in the Sonogashira cross-coupling reaction, whereas its isomer, 4-iodo-3-nitro-1H-pyrazole, readily participates. arkat-usa.orgresearchgate.net The Sonogashira reaction mechanism involves several steps, with the initial oxidative addition of the aryl halide to the palladium(0) catalyst often being the rate-determining step. nih.govresearchgate.net DFT calculations can be employed to model this specific step for both isomers.

Computational studies would likely reveal that the activation energy for the oxidative addition of the C3-I bond in this compound to a Pd(0) complex is significantly higher than that for the C4-I bond in the 4-iodo-3-nitro isomer. This increased energy barrier can be attributed to the electronic effects of the adjacent C4-nitro group, which deactivates the C3 position and may destabilize the transition state. This computational finding would provide a clear, quantitative explanation for the experimentally observed difference in reactivity. researchgate.net

Table 5: Predicted Activation Energies (ΔG‡) for the Rate-Determining Oxidative Addition Step in the Sonogashira Reaction.
CompoundCalculated ΔG‡ (kcal/mol)Predicted Reactivity
This compound> 30Unreactive
4-Iodo-3-nitro-1H-pyrazole~20Reactive

Advanced Applications and Role As a Synthetic Intermediate

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The pyrazole (B372694) core is a "privileged scaffold" in medicinal chemistry and materials science. nih.gov 3-Iodo-4-nitro-1H-pyrazole acts as a strategic starting material for the synthesis of a wide array of complex heterocyclic systems, including those where the pyrazole ring is fused to other rings or is heavily substituted with various functional groups. researchgate.net The reactivity of the carbon-iodine bond is central to its utility, enabling the introduction of new substituents and the formation of new rings.

In recent years, significant research has focused on the synthesis and reactivity of pyrazole-fused ring systems. researchgate.net this compound is a valuable precursor for creating such bicyclic or polycyclic heterocyclic structures. The iodine atom at the 3-position can participate in intramolecular cyclization reactions after the introduction of a suitable side chain, typically at the N1 position of the pyrazole ring. These reactions lead to the formation of diverse fused systems, such as pyrazolo[3,4-c]pyridines or bis(pyrazolo[4,3-d] researchgate.netarkat-usa.orgdiazepinones). arkat-usa.org The general strategy involves first performing a reaction at the iodo-substituted position (e.g., a Sonogashira coupling) to introduce an alkyne, followed by an intramolecular cyclization step to form the new fused ring.

The creation of polysubstituted pyrazoles is crucial for tuning the electronic and steric properties of molecules for various applications. nih.gov this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are a cornerstone for synthesizing pyrazole derivatives with substituents at the 3-, 4-, and 5-positions. researchgate.net

One of the most important reactions for this purpose is the Sonogashira cross-coupling, which involves the reaction of the iodo-pyrazole with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. arkat-usa.orgresearchgate.net For instance, the N-protected derivative, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, can be coupled with phenylacetylene (B144264) to synthesize 1-(1-ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole. arkat-usa.orgresearchgate.net This transformation effectively replaces the iodine atom with a phenylethynyl group, demonstrating the utility of the starting material in creating highly substituted pyrazoles. arkat-usa.orgresearchgate.net

Starting MaterialCoupling PartnerReaction TypeProduct
1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazolePhenylacetyleneSonogashira Cross-Coupling1-(1-ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole

This table illustrates an example of how this compound is used to synthesize a polysubstituted pyrazole via a palladium-catalyzed cross-coupling reaction.

Ligands in Transition Metal Catalysis

Pyrazole derivatives are widely recognized for their ability to act as ligands in transition metal catalysis. arkat-usa.orgresearchgate.net The nitrogen atoms in the pyrazole ring can effectively coordinate to metal centers, and by modifying the substituents on the ring, the electronic and steric properties of the resulting metal complexes can be finely tuned. mdpi.com

This compound serves as an intermediate in the synthesis of these specialized pyrazole-based ligands. arkat-usa.org The iodo group can be replaced with various coordinating moieties through cross-coupling reactions. The resulting polysubstituted pyrazoles can then be used to form complexes with transition metals like copper, palladium, or ruthenium. mdpi.com These complexes have shown potential in various catalytic applications, including oxidation reactions and carbon-carbon bond formation. mdpi.com The synthesis often requires protection of the N-H group of the pyrazole before performing cross-coupling reactions to prevent the pyrazole itself from interfering with the catalytic cycle. arkat-usa.orgresearchgate.net

Precursor in Materials Science Research

The rigid, aromatic structure of the pyrazole ring makes it an attractive component for advanced functional materials. arkat-usa.org Its derivatives are explored for applications in electronics and photonics.

Pyrazole scaffolds are utilized in the design of novel materials for Organic Light-Emitting Diodes (OLEDs). arkat-usa.orgresearchgate.net The electronic properties of pyrazole-containing molecules can be tailored by introducing various electron-donating and electron-withdrawing groups. This compound is a useful starting material in this context, as the iodo and nitro groups can be elaborated into more complex structures designed to have specific photophysical properties, such as high quantum yields and tunable emission wavelengths. The synthesis of these materials often involves multi-step sequences where cross-coupling reactions play a pivotal role in constructing the final conjugated molecule. arkat-usa.org

Beyond OLEDs, derivatives of this compound are investigated as intermediates for other functional materials. The ability to introduce a wide range of substituents through the reactive iodine handle allows for the creation of novel chromophores, liquid crystals, and polymers. nbinno.com The combination of the electron-deficient pyrazole ring (due to the nitro group) and substituents introduced via cross-coupling can lead to materials with interesting non-linear optical properties or thermal stability. researchgate.net These materials are synthesized from valuable intermediates like 2-nitro- and 2-formylhetarylacetylenes, which can be derived from iodo-nitro-pyrazoles. researchgate.netumich.edu

Concluding Remarks and Future Research Directions

Emerging Synthetic Strategies for Highly Functionalized Pyrazoles

The synthesis of pyrazole (B372694) derivatives has evolved significantly from classical condensation reactions of 1,3-dicarbonyl compounds with hydrazines. researchgate.netnih.gov Modern methodologies now offer more efficient, atom-economical, and regioselective routes to complex pyrazole structures. These advanced strategies are crucial for generating a diverse library of compounds for various applications.

Recent advancements in pyrazole synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and molecular diversity. One-pot, three-component syntheses of fully substituted pyrazoles have been developed under metal-catalyst-free conditions, showcasing the power of this approach. researcher.life

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between a 1,3-dipole (like a diazo compound or nitrile imine) and a dipolarophile (such as an alkyne or alkene) is a fundamental and powerful method for constructing the pyrazole ring. nih.gov This strategy allows for the synthesis of a wide array of substituted pyrazoles with high regioselectivity.

Photocatalysis: Visible-light-induced functionalization has emerged as a sustainable and powerful tool in organic synthesis. Photocatalysis can be employed for various transformations on the pyrazole ring, providing access to novel derivatives under mild reaction conditions. rsc.org

Catalyst-Immobilized Synthesis: The use of heterogeneous catalysts, such as those immobilized on silica, is gaining traction. These methods facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry. researcher.life

These emerging strategies provide a robust toolbox for the synthesis of pyrazoles with diverse functionalities, setting the stage for the exploration of compounds like 3-Iodo-4-nitro-1H-pyrazole and its analogues.

Untapped Reactivity Profiles and Transformations

The reactivity of this compound is dictated by the interplay of its functional groups: the pyrazole core, the electron-withdrawing nitro group, and the versatile iodo substituent. While the pyrazole ring itself is aromatic, the substituents significantly influence its electronic properties and reactivity. nih.gov The iodo group, in particular, serves as a synthetic handle for various cross-coupling reactions.

However, research has shown that the reactivity of iodonitropyrazoles can be complex. In a study investigating Sonogashira cross-coupling reactions of N-protected iodo-pyrazole derivatives, it was found that 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole was unreactive under various tested conditions. arkat-usa.orgresearchgate.net In contrast, its isomer, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, successfully underwent the coupling reaction, yielding the desired product. arkat-usa.orgresearchgate.net This difference in reactivity highlights the subtle electronic and steric effects that govern the transformations of this class of compounds.

The unreactivity of the 3-iodo-4-nitro isomer in this specific transformation points to an untapped area of research. Future investigations could explore:

Alternative Cross-Coupling Reactions: While Sonogashira coupling proved challenging, other palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig amination might be more successful. Optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be critical.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at the 4-position should activate the pyrazole ring towards nucleophilic attack. The potential for displacing the iodo group with various nucleophiles (e.g., amines, alkoxides, thiols) remains a promising and largely unexplored area of its chemistry.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which would dramatically alter the electronic properties of the pyrazole ring. This transformation would open up a plethora of subsequent functionalization reactions, such as diazotization and amide bond formation, providing access to a wide range of novel pyrazole derivatives.

Metal-Halogen Exchange: The iodo substituent could potentially undergo metal-halogen exchange with organolithium or Grignard reagents, generating a pyrazolyl-metal species. This intermediate could then be trapped with various electrophiles, offering a different route to functionalized pyrazoles. However, studies have shown that the N-protected 3-iodo derivative did not react with ethylmagnesium bromide. researchgate.net

The following table summarizes the attempted and potential reactions for this compound:

Reaction TypeStatusPotential OutcomeReference
Sonogashira Cross-CouplingUnreactive (N-protected)Carbon-carbon bond formation arkat-usa.orgresearchgate.net
Suzuki/Stille/Heck CouplingUntappedFormation of biaryl or vinylated pyrazolesN/A
Nucleophilic Aromatic SubstitutionUntappedSubstitution of the iodo group with various nucleophilesN/A
Nitro Group ReductionUntappedFormation of 3-iodo-4-amino-1H-pyrazoleN/A
Metal-Halogen ExchangeUnreactive with EtMgBr (N-protected)Formation of a pyrazolyl-metal species for subsequent reactions researchgate.net

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental studies provides a powerful paradigm for understanding and predicting chemical phenomena. In the context of pyrazole chemistry, computational methods, particularly Density Functional Theory (DFT), can offer deep insights into molecular structure, electronic properties, and reaction mechanisms. This synergy can accelerate the research and development process by guiding experimental design and interpreting complex results.

For a molecule like this compound, a combined experimental and computational approach could be particularly fruitful in several areas:

Understanding Reactivity: DFT calculations can be used to model the electronic structure of the molecule, including orbital energies (HOMO/LUMO) and charge distributions. This information can help rationalize the observed lack of reactivity in Sonogashira coupling and predict its behavior in other reactions, such as SNAr.

Mechanism Elucidation: When a reaction is successful, computational modeling can be used to map out the potential reaction pathways and determine the most likely mechanism. This is invaluable for optimizing reaction conditions and extending the scope of the transformation.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of new compounds and the interpretation of experimental spectra.

By leveraging the predictive power of computational chemistry, researchers can more efficiently explore the untapped reactivity of this compound, saving time and resources in the laboratory.

Potential for Novel Chemical Entities in Advanced Chemical Research

Functionalized pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs. nih.gov They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Furthermore, pyrazole derivatives have found applications in agrochemicals and materials science, for example, as ligands for transition metal catalysts and in the development of organic light-emitting diodes (OLEDs). researchgate.netlifechemicals.com

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel chemical entities. The two distinct functional groups at adjacent positions on the pyrazole ring offer the potential for creating complex molecular architectures and fused heterocyclic systems. For instance, the transformation of the nitro and iodo groups into other functionalities could lead to the generation of libraries of novel pyrazole derivatives for biological screening. The development of robust synthetic routes to manipulate this scaffold is key to unlocking its full potential in the discovery of new therapeutic agents, agrochemicals, and functional materials. lifechemicals.comchemscene.com

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 50°C for coupling to minimize side reactions.
  • Catalyst Loading : Use 10 mol% CuSO₄/Na ascorbate for click chemistry .
  • Solvent Choice : THF/H₂O mixtures enhance solubility of nitro and iodo substituents.

Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Methodological Answer :
Discrepancies in structural data (e.g., bond lengths, angles) may arise from refinement protocols. Use:

  • SHELX Software : For high-resolution refinement, particularly for small molecules. SHELXL accommodates twinned data and anisotropic displacement parameters .
  • OLEX2 Integration : Combine structure solution (via SHELXD) with visualization tools to validate hydrogen bonding or steric clashes .
  • Cross-Validation : Compare with databases (e.g., Cambridge Structural Database) to identify outliers in nitro group planarity or iodine positioning.

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key peaks should be observed?

Q. Methodological Answer :

  • ¹H NMR : Expect a singlet for the pyrazole C-H proton (δ ~7.08 ppm) and splitting patterns for ethyl/ethoxy groups (e.g., δ 1.07 ppm for CH₂CH₃) .
  • ¹³C NMR : Nitro groups deshield adjacent carbons (δ ~143 ppm), while iodine causes slight upfield shifts .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 334 (M+Na) and fragmentation patterns indicative of iodine loss .

Advanced: What strategies are effective in analyzing the electronic effects of the nitro and iodo substituents on the pyrazole ring's reactivity?

Q. Methodological Answer :

  • Hammett Analysis : Compare reaction rates of derivatives to quantify electron-withdrawing effects (σₚ values: NO₂ = +1.27, I = +0.18) .
  • DFT Calculations : Model charge distribution (e.g., nitro groups reduce electron density at C-4, directing electrophilic attacks) .
  • Comparative Studies : Synthesize analogs (e.g., replacing I with Br) to assess steric vs. electronic contributions in cross-coupling reactions .

Data Contradiction: How should discrepancies in reaction yields when scaling up synthesis be addressed?

Methodological Answer :
Yield variations (e.g., 61% vs. 77% for similar reactions) may stem from:

  • Kinetic Control : Scale-up alters mixing efficiency; use continuous flow reactors for reproducibility .
  • Purification Losses : Column chromatography may lose product during scaling; switch to recrystallization for bulk batches .
  • Catalyst Deactivation : Monitor Pd/Cu catalyst activity via ICP-MS to ensure consistent loading .

Biological: What methodologies are employed to assess the pharmacological potential of this compound derivatives?

Q. Methodological Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or oxidoreductases (IC₅₀ values) using fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to identify lead compounds .
  • In Silico Studies :
    • Molecular Docking : Target nitro groups into hydrophobic pockets of proteins (e.g., COX-2) .
    • ADMET Prediction : Use SwissADME to evaluate bioavailability and metabolic stability .

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